molecular formula C14H21NO5S B2839639 (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate CAS No. 110143-62-9

(2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate

Cat. No. B2839639
CAS RN: 110143-62-9
M. Wt: 315.38
InChI Key: QMCZMSKKAHWYBJ-GFCCVEGCSA-N
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Description

The compound “(2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines .


Synthesis Analysis

The synthesis of such compounds often involves the use of the Boc group as a protecting group for amines . The Boc group can be added to the amine under mild conditions and can be removed later using acidic conditions .

Scientific Research Applications

  • Synthesis of Chiral Intermediates : This compound is utilized in the large-scale synthesis of N-protected-β-aminonitriles, serving as a chiral intermediate for the production of other complex molecules (Mosa et al., 2008).

  • Catalysis in Organic Reactions : It plays a role in catalyzing reactions such as the one-pot synthesis of benzoxazoles from carboxylic acids, indicating its utility in facilitating specific types of organic transformations (Kumar et al., 2008).

  • Synthesis of Amino Acids : The compound is used in the synthesis of protected β-amino acids, showcasing its importance in the creation of amino acid derivatives for further chemical applications (Robinson & Wyatt, 1993).

  • Asymmetric Synthesis : It's involved in the asymmetric synthesis of amino alcohol derivatives, highlighting its role in producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry (Yang et al., 2009).

  • Bio-renewable Catalysts : Utilized in the synthesis of bio-renewable ionic liquids and bi-functional catalysts, demonstrating its application in green chemistry and sustainable processes (Tamaddon & Azadi, 2018).

  • In Analytical Chemistry : The compound is used in the derivatization of cysteine and cystine for fluorescence amino acid analysis, indicating its utility in analytical methodologies (Lee & Drescher, 1979).

  • Protein Hydrolysis : It is used in the hydrolysis process for amino acid analysis in proteins, showcasing its application in protein chemistry (Simpson, Neuberger, & Liu, 1976).

properties

IUPAC Name

[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-14(2,3)20-13(16)15-12(10-19-21(4,17)18)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,15,16)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCZMSKKAHWYBJ-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COS(=O)(=O)C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](COS(=O)(=O)C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate

CAS RN

110143-62-9
Record name 2-tert-Butoxycarbonylamino-1-methanesulfonyloxy-2-phenylethane, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVA32AE7TW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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